molecular formula C24H21NO4S B2968897 3-(Benzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one CAS No. 866725-75-9

3-(Benzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one

Cat. No. B2968897
CAS RN: 866725-75-9
M. Wt: 419.5
InChI Key: QJHSBOVOPMWICT-UHFFFAOYSA-N
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Description

The compound “3-(Benzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one” is a derivative of benzenesulfonic acid . It has been studied as a potential inhibitor of human neutrophil elastase (hNE), which is a target for the treatment of Acute Respiratory Distress Syndrome (ARDS) .


Synthesis Analysis

The compound is synthesized from various benzenesulfonic acid derived compounds and evaluated as competitive inhibitors of hNE . The exact synthesis process of this specific compound is not detailed in the available resources.

Scientific Research Applications

Potential Therapeutic Applications

Research has shown that compounds structurally related to 3-(Benzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one have been evaluated for their potential therapeutic applications, including the treatment of idiopathic pulmonary fibrosis and cough. Specifically, broad spectrum phosphatidylinositol 3-kinase inhibitors closely related to this compound have commenced dose-finding Phase I studies in patients with idiopathic pulmonary fibrosis, indicating a promising area of application for such molecules (Norman, 2014).

Antimicrobial Activity

Several studies have focused on the synthesis of quinoxaline derivatives for their antimicrobial properties. For instance, novel quinoxaline sulfonamides synthesized through chlorosulfonation and subsequent reactions showed excellent antibacterial activity against Staphylococcus spp. and Escherichia coli bacteria, suggesting the utility of such compounds in developing new antimicrobial agents (Alavi et al., 2017).

Antituberculosis Activity

Compounds related to 3-(Benzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one have also been synthesized and tested for their activity against Mycobacterium tuberculosis. Some derivatives demonstrated significant growth inhibition of Mycobacterium tuberculosis, highlighting their potential as leads for developing new antituberculosis drugs (Upadhayaya et al., 2009).

Anticancer Potential

There's evidence suggesting the anticancer potential of quinoxaline derivatives. For example, certain 3-phenylquinolinylchalcone derivatives have been synthesized and evaluated for their antiproliferative activities, identifying compounds with potent activity against non-small cell lung cancers and breast cancers, which underscores the potential of such compounds in cancer therapy (Tseng et al., 2013).

Mechanism of Action

The compound acts as a competitive inhibitor of hNE, a globular glycoprotein involved in the body’s immune response . By inhibiting hNE, the compound could potentially alleviate symptoms of ARDS .

properties

IUPAC Name

3-(benzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4S/c1-17-8-6-7-9-18(17)15-25-16-23(30(27,28)20-10-4-3-5-11-20)24(26)21-14-19(29-2)12-13-22(21)25/h3-14,16H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHSBOVOPMWICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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